In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can dramatically influence a compound's pharmacokinetic and pharmacodynamic profile. Among these, the trifluoromethyl group (-CF3) and the pyrrolidine ring stand out for their profound impact on metabolic stability, target affinity, and bioavailability. This guide provides an in-depth comparative analysis of two prominent drugs that feature these key structural motifs: Alpelisib, a targeted cancer therapeutic, and Fluoxetine, a widely prescribed antidepressant. Through a detailed examination of their mechanisms, supported by experimental data and protocols, we will elucidate the nuanced interplay between chemical structure and clinical efficacy.
The trifluoromethyl group, a cornerstone of fluorine chemistry in pharmaceuticals, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity. Its presence can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, and can modulate the pKa of nearby functional groups, thereby improving target binding. The pyrrolidine ring, a saturated five-membered heterocycle, provides a rigid scaffold that can be stereochemically controlled to optimize interactions with biological targets. Its three-dimensional structure allows for precise orientation of substituents, a critical factor in achieving high target specificity and potency.
Alpelisib, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), exemplifies the successful application of a trifluoromethylated pyrrolidine scaffold in oncology. It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in breast cancer and lead to constitutive activation of this pathway, driving tumor growth and resistance to endocrine therapy.[1] Alpelisib selectively inhibits the p110α isoform, thereby blocking the downstream signaling cascade.[2]
The development of PI3K inhibitors has seen a shift from pan-PI3K inhibitors to isoform-selective inhibitors like Alpelisib, driven by the need for improved efficacy and a better safety profile.
The selectivity of Alpelisib for the p110α isoform is a key differentiator from other PI3K inhibitors. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.
Data compiled from multiple sources.
Clinical trials have demonstrated the efficacy of Alpelisib in combination with fulvestrant in patients with HR+, HER2-, PIK3CA-mutated advanced breast cancer.
The SOLAR-1 trial was a pivotal phase III study that established the efficacy of Alpelisib.[9] The BYLieve study further supported its use in patients who had progressed on prior CDK4/6 inhibitor therapy.[10] In contrast, the pan-PI3K inhibitor Buparlisib in the BELLE-2 trial and Pictilisib in the FERGIE trial showed more modest improvements in PFS, which were accompanied by greater toxicity, highlighting the advantage of Alpelisib's isoform selectivity.[7][11]
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of inhibitors against PI3Kα.
Fluoxetine, marketed as Prozac, was one of the first selective serotonin reuptake inhibitors (SSRIs) and revolutionized the treatment of major depressive disorder. Its structure features a trifluoromethyl group on a phenoxy ring, which is critical for its pharmacological activity.
Depression is associated with reduced levels of the neurotransmitter serotonin in the synaptic cleft.[12] SSRIs, including Fluoxetine, work by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron.[13] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4]
The efficacy of different SSRIs is often compared based on their affinity for the serotonin transporter and their clinical performance in head-to-head trials.
The binding affinity (Ki) of an SSRI for the serotonin transporter is a measure of its potency. A lower Ki value indicates a higher affinity.
Data compiled from multiple sources.
Direct comparisons of SSRIs in clinical trials provide valuable insights into their relative effectiveness in treating major depressive disorder.
A combined analysis of five double-blind studies suggested that while overall efficacy was similar, sertraline might offer an advantage in patients with severe depression.[14] A large-scale network meta-analysis by Cipriani et al. found that while most SSRIs were more effective than placebo, there were some differences in efficacy among them.[15] The STAR*D trial, a large real-world study, provides benchmark remission rates for initial SSRI treatment.[16][17]
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.
The strategic incorporation of trifluoromethylated pyrrolidine scaffolds has yielded highly effective drugs in both oncology and neuroscience. Alpelisib's success in treating PIK3CA-mutated breast cancer underscores the power of isoform-selective inhibition, a feat achieved through careful molecular design. Similarly, Fluoxetine's enduring role in the management of depression highlights the profound impact that strategic fluorination can have on a drug's ability to modulate central nervous system targets. The comparative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to understand and further leverage the unique properties of these chemical motifs in the design of next-generation therapeutics.
-
SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer Patients with Limited Options of Treatment. (2020). ESMO. Available at: [Link]
-
André, F., Ciruelos, E., Rubovszky, G., Campone, M., Loibl, S., Rugo, H. S., ... & Juric, D. (2021). Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1. Annals of Oncology, 32(2), 208-217. Available at: [Link]
-
Krop, I. E., Mayer, I. A., Ganju, V., Dickler, M., Boni, V., Turner, N., ... & Kim, S. B. (2016). Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Oncology, 17(6), 811-821. Available at: [Link]
-
Rugo, H. S., Lerebours, F., Ciruelos, E., Drullinsky, P., Ruiz-Borrego, M., Neven, P., ... & André, F. (2022). Alpelisib plus fulvestrant in PIK3CA-mutated, hormone receptor-positive advanced breast cancer after a CDK4/6 inhibitor (BYLieve): one cohort of a phase 2, multicentre, open-label, non-comparative study. The Lancet Oncology, 23(10), 1343-1354. Available at: [Link]
-
Baselga, J., Im, S. A., Iwata, H., Cortés, J., De Laurentiis, M., Jiang, Z., ... & Diéras, V. (2017). Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology, 18(7), 904-916. Available at: [Link]
-
BYLieve Study Cohort A: alpelisib + ET in PIK3CA-mutant, HR+, HER2-, advanced breast cancer. (2023). ASCO Publications. Available at: [Link]
-
Cope, S., Ouwens, M. J., Jansen, J. P., & Schmid, P. (2013). Progression-free survival with fulvestrant 500 mg and alternative endocrine therapies as second-line treatment for advanced breast cancer: a network meta-analysis with parametric survival models. Value in Health, 16(2), 403-417. Available at: [Link]
-
Kornblum, N., Zhao, F., Manola, J., Klein, P., Ramaswamy, B., Brufsky, A., ... & Suman, V. J. (2018). Randomized Phase II Trial of Fulvestrant Plus Everolimus or Placebo in Postmenopausal Women With Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Metastatic Breast Cancer Resistant to Aromatase Inhibitor Therapy: Results of PrE0102. Journal of Clinical Oncology, 36(16), 1556. Available at: [Link]
-
A Pilot Phase II Study of Neoadjuvant Fulvestrant plus Abemaciclib in Women with Advanced Low Grade Serous Carcinoma. (n.d.). MD Anderson Cancer Center. Retrieved from [Link]
-
Rugo, H. S., Lerebours, F., Ciruelos, E. M., Drullinsky, P., Ruiz-Borrego, M., Neven, P., ... & André, F. (2021). Effectiveness of Alpelisib+ Fulvestrant Compared with Real-World Standard Treatment Among Patients with HR+, HER2-, PIK3CA-Mutated Breast Cancer. The Oncologist, 26(9), e1556-e1565. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Krop, I. E., Mayer, I. A., Ganju, V., Dickler, M., Boni, V., Turner, N., ... & Kim, S. B. (2016). Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet Oncology, 17(6), 811-821. Available at: [Link]
-
Trivedi, M. H., Rush, A. J., Wisniewski, S. R., Nierenberg, A. A., Warden, D., Ritz, L., ... & Fava, M. (2006). Evaluation of outcomes with citalopram for depression using measurement-based care in STAR* D: implications for clinical practice. American Journal of Psychiatry, 163(1), 28-40. Available at: [Link]
-
Flament, M. F., Lane, R. M., Lydiard, R. B., & Unden, F. (1999). Sertraline versus fluoxetine in the treatment of major depression: a combined analysis of five double-blind comparator studies. International Clinical Psychopharmacology, 14(5), 285-296. Available at: [Link]
-
Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., ... & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. Available at: [Link]
-
Selective Serotonin Reuptake Inhibitor (SSRI) Pathway. (n.d.). PharmGKB. Retrieved from [Link]
-
Trivedi, M. H., Rush, A. J., Wisniewski, S. R., Nierenberg, A. A., Warden, D., Ritz, L., ... & Fava, M. (2006). Evaluation of Outcomes With Citalopram for Depression Using Measurement-Based Care in STAR*D: Implications for Clinical Practice. American Journal of Psychiatry, 163(1), 28-40. Available at: [Link]
-
What are the remission rates of sertraline (Zoloft) and fluoxetine (Prozac) at week 24 for obsessive-compulsive disorder (OCD) treatment? (2023). Dr. Oracle. Retrieved from [Link]
-
PI 3-Kinase 3-step HTRF™ Assay. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., ... & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366. Available at: [Link]
-
-
Lo, Y. H., Lim, J. F., Lin, C. H., Chen, C. N., Chen, S. C., Lin, Y. S., ... & Lu, Y. S. (2021). A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer. Clinical Cancer Research, 27(10), 2747-2756. Available at: [Link]
-
Rugo, H. S., Lerebours, F., Ciruelos, E., Drullinsky, P., Ruiz-Borrego, M., Neven, P., ... & André, F. (2020). Study Finds Alpelisib Effective After CDK4/6 Inhibition in Advanced Breast Cancer. The ASCO Post. Available at: [Link]
-
Serotonin transporter. (n.d.). Wikipedia. Retrieved from [Link]
-
Reviewing the The Lancet Antidepressant Network Meta-Analysis with Andrea Cipriani and guests. (2018). YouTube. Available at: [Link]
-
Suri, R., & Altshuler, L. L. (2000). Efficacy and response time to sertraline versus fluoxetine in the treatment of unipolar major depressive disorder. The Journal of clinical psychiatry, 61(12), 942-946. Available at: [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved from [Link]
-
Study Assessing the Efficacy and Safety of Alpelisib Plus Fulvestrant in Men and Postmenopausal Women With Advanced Breast Cancer Which Progressed on or After Aromatase Inhibitor Treatment. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Di Leo, A., Johnston, S., Lee, K. S., Ciruelos, E., Lønning, P. E., Janni, W., ... & Baselga, J. (2018). Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2. European Journal of Cancer, 101, 136-145. Available at: [Link]
-
Efficacy and Response Time to Sertraline Versus Fluoxetine in the Treatment of Unipolar Major Depressive Disorder. (2000). The Journal of Clinical Psychiatry, 61(12), 942-946. Available at: [Link]
-
Baselga, J., Im, S. A., Iwata, H., Cortés, J., De Laurentiis, M., Jiang, Z., ... & Diéras, V. (2017). Buparlisib plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology, 18(7), 904-916. Available at: [Link]
-
Sugita, H., Dan, S., Kong, D., Tomida, A., & Yamori, T. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and biophysical research communications, 377(3), 941-945. Available at: [Link]
-
Evaluation of Outcomes With Citalopram for Depression Using Measurement-Based Care in STAR*D: Implications for Clinical Practice. (n.d.). Dr. Jackson's Home Page. Retrieved from [Link]
-
Moncrieff, J., & Kirsch, I. (2018). What does the latest meta-analysis really tell us about antidepressants?. BJPsych Bulletin, 42(4), 154-156. Available at: [Link]
-
Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
-
Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib. (2020). The ASCO Post. Available at: [Link]
-
PI 3-Kinase Class II HTRF Assay. (n.d.). MilliporeSigma. Retrieved from [Link]
-
What Does the Largest Ever Research Study on Antidepressants Tell Us?. (2018). Psych Scene. Retrieved from [Link]
-
SOLAR-1 trial of Novartis investigational alpha-specific PI3K inhibitor BYL719 (alpelisib) meets primary endpoint in HR+/HER2- advanced breast cancer with PIK3CA mutation. (2018). Novartis. Available at: [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
STAR*D Reanalysis Causes New Debate Over Antidepressant Efficacy. (2024). The Carlat Psychiatry Report. Available at: [Link]
-
2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). (2018). YouTube. Available at: [Link]
-
Suri, R., & Altshuler, L. L. (2000). Efficacy and Response Time to Sertraline Versus Fluoxetine in the Treatment of Unipolar Major Depressive Disorder. Psychiatrist.com. Available at: [Link]
-
Evaluation of Outcomes With Citalopram for Depression Using Measurement-Based Care in STAR*D: Implications for Clinical Practice. (2006). American Journal of Psychiatry, 163(1), 28-40. Available at: [Link]
-
How Antidepressants Block Serotonin Transport. (2016). Advanced Light Source. Retrieved from [Link]